
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is a chemical compound with the molecular formula C21H18O4. It is a derivative of benzophenone, characterized by the presence of hydroxy and phenoxyethoxy groups attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone typically involves the reaction of 2-hydroxybenzophenone with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone involves its ability to absorb ultraviolet (UV) radiation, thereby protecting materials and biological tissues from UV-induced damage. The compound acts by absorbing UV light and dissipating the energy as heat, preventing the formation of harmful free radicals . Additionally, its antioxidant properties contribute to its protective effects by neutralizing reactive oxygen species (ROS) and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens and personal care products.
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: Similar structure but with a hydroxyethoxy group instead of a phenoxyethoxy group.
2-Hydroxy-4-(methacryloyloxy)benzophenone: Used in ophthalmic devices, films, and coatings.
Uniqueness
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is unique due to its specific combination of hydroxy and phenoxyethoxy groups, which confer distinct chemical and physical properties. This combination enhances its ability to absorb UV radiation and provides additional stability and solubility compared to other benzophenone derivatives .
Propiedades
Número CAS |
21112-68-5 |
|---|---|
Fórmula molecular |
C21H18O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
[2-hydroxy-4-(2-phenoxyethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18O4/c22-20-15-18(25-14-13-24-17-9-5-2-6-10-17)11-12-19(20)21(23)16-7-3-1-4-8-16/h1-12,15,22H,13-14H2 |
Clave InChI |
KRAXDLMUOHFJBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


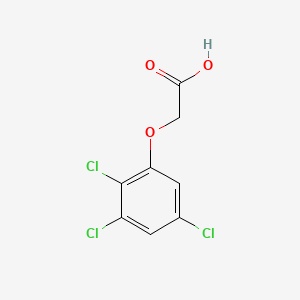
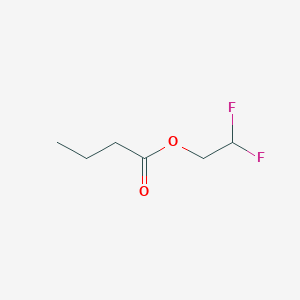
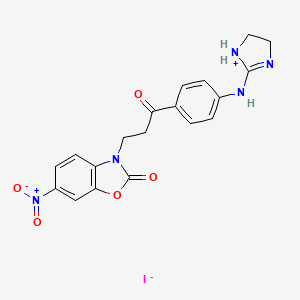
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
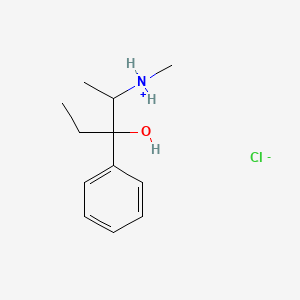
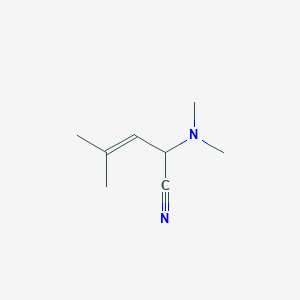

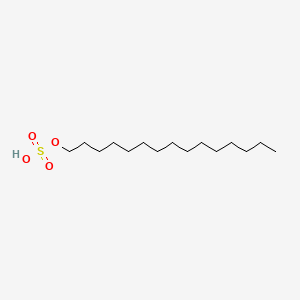
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)


